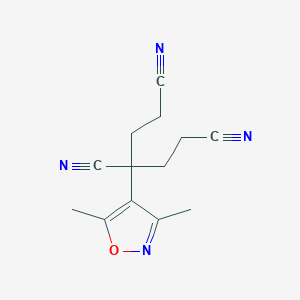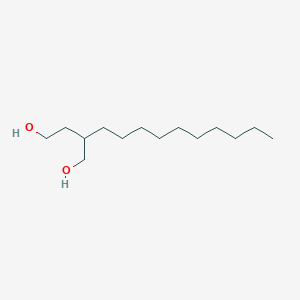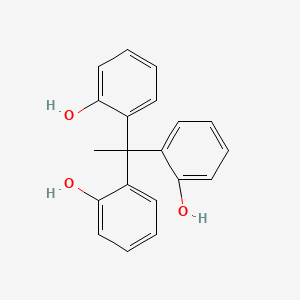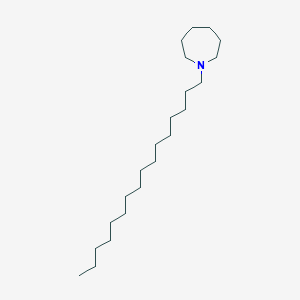diphenylsilane CAS No. 112313-26-5](/img/structure/B14296348.png)
[(2-Chloroethoxy)methyl](methyl)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloroethoxy)methyldiphenylsilane is an organosilicon compound that features a silicon atom bonded to two phenyl groups, a methyl group, and a (2-chloroethoxy)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethoxy)methyldiphenylsilane typically involves the reaction of diphenylmethylsilane with 2-chloroethanol in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with the silicon center to form the desired product.
Industrial Production Methods
Industrial production of (2-Chloroethoxy)methyldiphenylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloroethoxy)methyldiphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the (2-chloroethoxy)methyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include substituted silanes with various functional groups.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include silanes with different alkyl or aryl groups.
Applications De Recherche Scientifique
(2-Chloroethoxy)methyldiphenylsilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool in chemical biology.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2-Chloroethoxy)methyldiphenylsilane involves the interaction of the silicon center with various molecular targets. The (2-chloroethoxy)methyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The phenyl groups provide stability and influence the reactivity of the compound. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylmethylsilane: Lacks the (2-chloroethoxy)methyl group and has different reactivity.
(2-Chloroethoxy)methylsilane: Lacks the phenyl groups and has different stability and reactivity.
Methylphenylsilane: Lacks one phenyl group and has different chemical properties.
Uniqueness
(2-Chloroethoxy)methyldiphenylsilane is unique due to the presence of both phenyl groups and the (2-chloroethoxy)methyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
112313-26-5 |
|---|---|
Formule moléculaire |
C16H19ClOSi |
Poids moléculaire |
290.86 g/mol |
Nom IUPAC |
2-chloroethoxymethyl-methyl-diphenylsilane |
InChI |
InChI=1S/C16H19ClOSi/c1-19(14-18-13-12-17,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 |
Clé InChI |
CGTPLOGWFDUQOU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](COCCCl)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


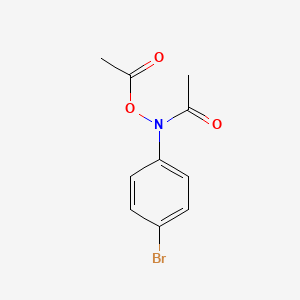



![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)

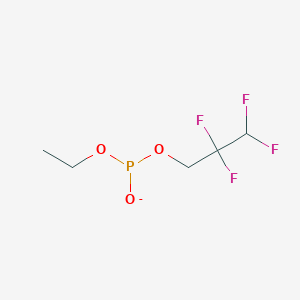
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
